Quinoline Yellow

Beschreibung

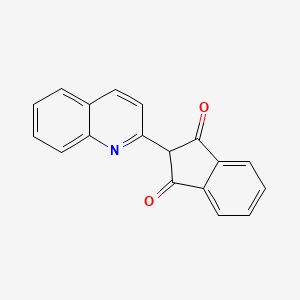

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-quinolin-2-ylindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO2/c20-17-12-6-2-3-7-13(12)18(21)16(17)15-10-9-11-5-1-4-8-14(11)19-15/h1-10,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZMJMCDDWKSTTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO2 | |

| Record name | D & C YELLOW 11 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00873130 | |

| Record name | Quinophthalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

D & c yellow 11 appears as bright greenish yellow solid or canary yellow powder. (NTP, 1992), Yellow powder or granules, Bright greenish yellow or canary yellow solid; [CAMEO] | |

| Record name | D & C YELLOW 11 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | QUINOLINE YELLOW | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | C.I. Solvent Yellow 33 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10298 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 0.169 mg/L at 25 °C, In ethylene glycol monomethyl ether, 3 mg/mL; ethanol, 0.3 mg/mL, Soluble in acetone, benzene, toluene and xylene; slightly soluble in ethyl acetate, linseed oil, mineral oil, paraffin wax and stearic acid | |

| Record name | D & C YELLOW 11 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | D & C Yellow no. 11 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | C.I. Solvent Yellow 33 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10298 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Bright greenish yellow, Yellow brown in concentrated H2SO4, yellow flocculent precipitate in dilution, Yellow-gold powder | |

CAS No. |

8003-22-3, 83-08-9 | |

| Record name | D & C YELLOW 11 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(2-Quinolinyl)-1H-indene-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinophthalone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinophthalone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinophthalone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinophthalone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | C.I. Solvent Yellow 33 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indene-1,3(2H)-dione, 2-(2-quinolinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinophthalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-isobenzofurandione, reaction products with methylquinoline and quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-quinolyl)-1H-indene-1,3(2H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D&C YELLOW NO. 11 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44F3HYL954 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D & C Yellow no. 11 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

320 °F (Sublimes) (NTP, 1992), 241 °C | |

| Record name | D & C YELLOW 11 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | D & C Yellow no. 11 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Quinoline Yellow (C.I. 47005)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinoline (B57606) Yellow is a synthetic dye used extensively as a coloring agent in pharmaceuticals, cosmetics, and certain food products in specific regions.[1][2] Known by designations such as E104 in the EU and D&C Yellow No. 10 in the US for drug and cosmetic use, it is not a single chemical entity but a mixture of sulfonated organic compounds.[3][4] Its chemical properties, particularly its high water solubility and stability under various conditions, make it a versatile colorant.[1] However, its composition as a mixture of mono-, di-, and trisulfonated derivatives of 2-(2-quinolyl)indan-1,3-dione necessitates precise analytical methods for quality control and regulatory compliance.[3][4] This guide provides an in-depth overview of the core chemical properties, synthesis, degradation pathways, and analytical methodologies pertinent to Quinoline Yellow.

Chemical Identity and Composition

This compound Water Soluble (WS) is derived from the sulfonation of this compound Spirit Soluble (SS), which is 2-(2-quinolyl)indan-1,3-dione.[3][5] The manufacturing process results in a mixture of sodium salts of mono-, di-, and trisulfonated derivatives. The disulfonated forms are the principal components that constitute the bulk of the final product.[4][6] Depending on the starting materials, methylated versions may also be present.[7] This variable composition is a critical factor in its analysis and regulation.

Table 1: Chemical Identifiers for this compound (Principal Component)

| Identifier | Value | Source(s) |

|---|---|---|

| Common Names | This compound WS, Acid Yellow 3, C.I. 47005, E104, D&C Yellow No. 10 | [3][8][9] |

| CAS Number | 8004-92-0 | [8][10][11] |

| Chemical Formula | C₁₈H₉NNa₂O₈S₂ | [8][9][11] |

| Molecular Weight | 477.38 g/mol | [3][8][9] |

| Appearance | Bright, greenish-yellow to orange-brown powder or granules.[1][2][3] |[1][2][3] |

Physicochemical Properties

The utility of this compound is defined by its physical and chemical characteristics, which are summarized below. It is noted that some values, such as the melting point, have discrepancies across different sources, likely due to the substance being a mixture rather than a pure compound.

Table 2: Quantitative Physicochemical Data

| Property | Value | Conditions | Source(s) |

|---|---|---|---|

| Melting/Decomposition Point | Decomposes at 150 °C; Melts at 240 °C; Decomposes >363.2 °C | - | [3][8][10] |

| Solubility in Water | Highly soluble; values range from 150 g/L to <500 g/L | 20 °C | [1][8][10][11] |

| Solubility in Ethanol | Slightly soluble | - | [1] |

| pH | 5.0 - 8.0 | 1% aqueous solution | [11][12] |

| Partition Coefficient (log P) | -3.04 | pH 4.35, 24 °C | [10] |

| Maximum Absorption (λmax) | 411 - 416 nm | Aqueous solution | [3][13] |

| Stability | High heat stability, moderate lightfastness, stable in a wide pH range.[1] It is hygroscopic and sensitive to moist air.[8][11] | - |[1][8][11] |

Synthesis and Degradation Pathways

Synthesis

The synthesis of this compound is a two-stage process. The initial step involves the creation of the water-insoluble spirit soluble (SS) form, which is then sulfonated to yield the water-soluble (WS) product used in most applications.

-

Formation of this compound SS: The base molecule is prepared through the fusion of phthalic anhydride (B1165640) and quinaldine.[5]

-

Sulfonation: The resulting this compound SS is then sulfonated. This reaction introduces sulfonate (-SO₃H) groups onto the molecule, rendering it water-soluble. The extent of sulfonation determines the final ratio of mono-, di-, and trisulfonated salts.[5]

Caption: Synthesis workflow from reactants to the final water-soluble product.

Chemical Reactivity and Degradation

This compound is stable under typical storage and use conditions but is incompatible with strong oxidizing and reducing agents, as well as strong acids and alkalis.[1][11] Due to its persistence in the environment, various advanced oxidation processes have been investigated for its degradation. Photocatalytic degradation using semiconductors like titanium dioxide (TiO₂) or silver phosphate (B84403) (Ag₃PO₄) under UV or visible light has proven effective.[14][15] This process involves the generation of highly reactive oxygen species that break down the complex dye molecule into simpler, non-toxic compounds, eventually leading to complete mineralization.

Caption: The process of photocatalytic degradation of this compound.

Analytical Methodologies

Accurate characterization and quantification of this compound and its components are crucial for quality control. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are the primary analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive method for separating and quantifying the individual mono-, di-, and trisulfonated components of this compound.[4] This technique provides detailed information on the purity and composition of the dye mixture, which is essential for meeting regulatory specifications.

Table 3: Example HPLC Protocol for this compound Analysis

| Parameter | Description |

|---|---|

| Instrumentation | High-Performance Liquid Chromatograph with a gradient elution system and UV detector.[6] |

| Column | A negatively-charged, cation-exchange BIST™ A+ column has been shown to be effective.[16] Other reverse-phase columns are also used. |

| Mobile Phase | A multi-charged positive buffer (e.g., N,N,N',N'-Tetramethyl-1,3-propanediamine) in an organic solvent like acetonitrile (B52724) (MeCN).[16] |

| Detection | UV detector set at a specific wavelength, typically 254 nm for organic compounds or near the λmax of the dye.[6] |

| Quantification | Based on five-point calibration curves for each specified sulfonated analyte.[4] |

Caption: A typical workflow for the analysis of this compound using HPLC.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a more straightforward method used to determine the total coloring matter content in a sample.[13] It measures the absorbance of a solution at the wavelength of maximum absorption (λmax), which for this compound is approximately 411 nm.[13]

Table 4: UV-Vis Spectrophotometry Protocol for Total Colouring Matter

| Parameter | Description |

|---|---|

| Instrumentation | UV-Vis Spectrophotometer. |

| Solvent | Aqueous acetic acid solution or water at a specific pH (e.g., pH 5).[13] |

| Procedure | A precisely weighed sample is dissolved in the solvent to a known volume. The absorbance is measured at the λmax (~411 nm) against a solvent blank.[13] |

| Quantification | The total dye content is calculated using a standard absorptivity value or by comparison to a certified reference standard.[12][13] |

References

- 1. chemiis.com [chemiis.com]

- 2. This compound | 8004-92-0 [chemicalbook.com]

- 3. This compound WS - Wikipedia [en.wikipedia.org]

- 4. Determination of sulphonated quinophthalones in this compound and its lakes using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound SS - Wikipedia [en.wikipedia.org]

- 6. fao.org [fao.org]

- 7. This compound | C18H11NO2 | CID 6731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cas 8004-92-0,this compound | lookchem [lookchem.com]

- 9. This compound (Technical Grade) | CymitQuimica [cymitquimica.com]

- 10. carlroth.com [carlroth.com]

- 11. saujanyaexports.com [saujanyaexports.com]

- 12. allcoloursupplies.com.au [allcoloursupplies.com.au]

- 13. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 14. Photodegradation of hazardous dye this compound catalyzed by TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. HPLC Method for Analysis of this compound WS on BIST A+ Column by SIELC Technologies | SIELC Technologies [sielc.com]

A Technical Guide to the Synthesis and Characterization of Quinoline Yellow

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline (B57606) Yellow (Colour Index No. 47005) is a synthetic dye utilized across the pharmaceutical, cosmetic, and food industries. It exists in two primary forms: Quinoline Yellow SS (Spirit Soluble), which is insoluble in water, and this compound WS (Water Soluble), which is a mixture of its sulfonated sodium salts. This guide provides an in-depth overview of the synthesis of both forms and a comprehensive analysis of the key characterization techniques employed to ensure its quality, purity, and composition. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to support research, development, and quality control activities.

Synthesis of this compound

The synthesis of this compound is a two-step process. First, the lipid-soluble chromophore, this compound SS (also known as quinophthalone), is synthesized. This intermediate is then sulfonated to produce the water-soluble this compound WS.

Step 1: Synthesis of this compound SS (Quinophthalone)

The foundational synthesis of this compound SS involves the condensation reaction of quinaldine (B1664567) with phthalic anhydride (B1165640).[1] This reaction is typically performed via thermal fusion, with or without a catalyst.

Reaction Scheme:

Quinaldine + Phthalic Anhydride → Quinophthalone (this compound SS) + Water

// Reactants Quinaldine [label="Quinaldine", fillcolor="#F1F3F4", fontcolor="#202124"]; Phthalic [label="Phthalic Anhydride", fillcolor="#F1F3F4", fontcolor="#202124"];

// Reaction Process Reaction [label="Condensation Reaction\n(Heat, 190-220°C)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", width=2.5];

// Products QY_SS [label="this compound SS\n(Quinophthalone)", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Water [label="Water (distilled off)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections Quinaldine -> Reaction; Phthalic -> Reaction; Reaction -> QY_SS [label="Yield: ~70-73%"]; Reaction -> Water [style=dashed]; } dot Figure 1: Synthesis of this compound SS.

Experimental Protocol: Solid-Phase Synthesis of this compound SS

-

Preparation: In a reaction vessel equipped with a stirrer and a distillation apparatus, combine quinaldine (1.0 mol) and phthalic anhydride (1.2 mol).[2]

-

Heating: Gradually heat the solid mixture. A typical heating profile is as follows:

-

Heat to 195°C over 20 minutes.

-

Increase temperature from 195°C to 200°C over 1 hour.

-

Increase temperature from 200°C to 210°C over 1 hour.

-

Increase temperature from 210°C to 220°C over 2 hours.[2]

-

-

Water Removal: During the heating process, water produced from the condensation reaction is continuously removed via distillation.

-

Isolation & Purification:

-

Cool the reaction mass to approximately 100-120°C.

-

Dissolve the crude product in boiling acetic acid.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool, which will cause the this compound SS to crystallize.

-

Collect the yellow crystalline product by filtration and dry.

-

Step 2: Synthesis of this compound WS

This compound WS is produced by the sulfonation of the this compound SS intermediate using oleum (B3057394) (fuming sulfuric acid).[3] The degree of sulfonation (mono-, di-, or tri-sulfonated) is controlled by the reaction conditions, resulting in a mixture of sodium salts.[4]

Reaction Scheme:

This compound SS + Oleum (H₂SO₄·SO₃) → Sulfonated Quinophthalone → this compound WS (Sodium Salts)

Experimental Protocol: Sulfonation of this compound SS

-

Sulfonation: Add the dried this compound SS intermediate to 38% oleum in a mass ratio of 1:4 (intermediate:oleum).[2]

-

Reaction: Heat the mixture at 80-90°C for approximately 5 hours with constant stirring.[2]

-

Quenching & Precipitation: Cool the reaction mixture and carefully pour it into cold water (e.g., 1 liter). The sulfonated product will precipitate.

-

Neutralization & Salting Out: Neutralize the solution with a sodium salt (e.g., sodium hydroxide (B78521) or sodium carbonate) to form the sodium salts of the sulfonated dye. The product, this compound WS, can be further salted out by adding sodium chloride.

-

Isolation: Collect the precipitated this compound WS by filtration, wash with a brine solution, and dry. The final product is a yellow powder or granules.[3]

Characterization of this compound

A suite of analytical techniques is essential for confirming the identity, purity, and composition of this compound, particularly the water-soluble form, which is a mixture of several sulfonated species.

// Sample Sample [label="this compound Sample\n(SS or WS)", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Primary Techniques UVVis [label="UV-Vis Spectroscopy", fillcolor="#F1F3F4", fontcolor="#202124"]; FTIR [label="FTIR Spectroscopy", fillcolor="#F1F3F4", fontcolor="#202124"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C)", fillcolor="#F1F3F4", fontcolor="#202124"]; Chrom [label="Chromatography", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Chromatographic Techniques TLC [label="TLC", fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC [label="HPLC", fillcolor="#F1F3F4", fontcolor="#202124"];

// Outputs Identity [label="Identity Confirmation\n(λmax)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FuncGroups [label="Functional Group\nAnalysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Structure [label="Structural Elucidation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; QualPurity [label="Qualitative Purity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; QuantComp [label="Quantitative Composition\n& Purity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Sample -> {UVVis, FTIR, NMR, Chrom}; UVVis -> Identity; FTIR -> FuncGroups; NMR -> Structure; Chrom -> TLC -> QualPurity; Chrom -> HPLC -> QuantComp; } dot Figure 2: Analytical workflow for this compound.

Spectroscopic Characterization

2.1.1. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used for the preliminary identification and quantitative determination of total dye content.

Experimental Protocol:

-

Sample Preparation:

-

This compound WS: Prepare an aqueous solution in a pH 7 phosphate (B84403) buffer. A typical concentration for assay is prepared by diluting a stock solution to the µg/mL range.[5]

-

This compound SS: Dissolve the sample in a suitable organic solvent like chloroform.[5]

-

-

Analysis: Scan the sample solution across the UV-Vis range (e.g., 200-800 nm) using a calibrated spectrophotometer with the corresponding solvent as a blank.[6]

-

Data Interpretation: Identify the wavelength of maximum absorbance (λmax). For quantitative analysis, use the absorbance at λmax in conjunction with a standard curve or a known absorptivity value to determine the concentration according to the Beer-Lambert law.

| Parameter | This compound WS | This compound SS |

| Solvent | Water / pH 7 Buffer | Chloroform |

| Approx. λmax | 414 - 416 nm[3][7] | ~420 nm[5] |

| Absorptivity (a) | 87.9 L/(g·cm) in water | Not specified |

| Table 1: UV-Vis Spectroscopic Data for this compound. |

2.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the this compound molecule, thereby confirming its chemical structure.

Experimental Protocol:

-

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.

-

Analysis: Acquire the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

Data Interpretation: Analyze the spectrum for characteristic absorption bands.

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Notes |

| C=O Stretch (Diketone) | 1720 - 1680 | From the 1,3-indandione (B147059) moiety. |

| C=N & C=C Stretch (Aromatic) | 1650 - 1450 | Multiple bands from quinoline and benzene (B151609) rings. |

| S=O Stretch (Sulfonate) | 1250 - 1150 and 1070 - 1030 | Asymmetric and symmetric stretching in WS form. |

| C-H Aromatic Bending | 900 - 675 | Out-of-plane bending patterns indicative of substitution. |

| Table 2: Expected FTIR Absorption Bands for this compound. |

2.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, allowing for unambiguous identification. While specific spectral data is not widely published, the technique is critical for structural elucidation. A key reference for the ¹³C-NMR spectrum of this compound is M. Gelbcke et al., Bull. Soc. Chim. Belg. 91, 237 (1982).[8]

Experimental Protocol:

-

Sample Preparation:

-

This compound SS: Dissolve the sample in a deuterated organic solvent such as deuterochloroform (CDCl₃).

-

This compound WS: Dissolve the sample in deuterium (B1214612) oxide (D₂O).

-

-

Standard: Use tetramethylsilane (B1202638) (TMS) or a suitable internal standard for referencing the chemical shifts.

-

Analysis: Acquire ¹H and ¹³C spectra on a high-resolution NMR spectrometer. Advanced 2D techniques (e.g., COSY, HSQC) can be used for complex assignments.

-

Data Interpretation: Analyze chemical shifts, coupling constants, and integration to confirm the arrangement of protons and carbons in the molecule. The spectra will show characteristic signals for the aromatic protons of the quinoline and indandione rings.

Chromatographic Characterization

Chromatographic methods are essential for assessing the purity of this compound and quantifying the different sulfonated components in the WS form.

2.2.1. Thin-Layer Chromatography (TLC)

TLC offers a rapid and simple method for qualitative purity assessment and identification.

Experimental Protocol:

-

Plate Preparation: Use a silica (B1680970) gel or C18-modified silica gel TLC plate. Draw a baseline in pencil approximately 1 cm from the bottom.

-

Spotting: Dissolve the sample in a suitable solvent (e.g., methanol/water for WS) and spot a small amount onto the baseline.

-

Development: Place the plate in a developing chamber containing the mobile phase. For C18 plates, a mobile phase of 0.5 M ammonium (B1175870) sulfate (B86663) in 30% ethanol-water solution can be effective.

-

Visualization: After the solvent front has moved up the plate, remove and dry it. Visualize the spots under UV light (254 nm). Calculate the Retention Factor (Rf) for each spot.

2.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive method for the quantitative analysis of this compound WS, capable of separating the mono-, di-, and tri-sulfonated components.

Experimental Protocol:

-

Instrumentation: Use an HPLC system with a UV-Vis/PDA detector and a gradient elution capability.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3]

-

Mobile Phase: A typical gradient elution involves:

-

Solvent A: 0.2 M ammonium acetate (B1210297) in water/methanol (95:5, v/v).[3]

-

Solvent B: Methanol.[3]

-

-

Analysis Conditions:

-

Sample Preparation: Dissolve an accurately weighed amount of the sample (e.g., 100 mg) in 10 mL of water.[3]

-

Data Interpretation: Identify and quantify the different sulfonated species by comparing their retention times and peak areas to those of certified reference standards.

| Parameter | Value / Condition |

| Column Type | Reverse-Phase C18 |

| Mobile Phase A | 0.2 M Ammonium Acetate in 95:5 Water:Methanol |

| Mobile Phase B | Methanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV/PDA @ 254 nm & ~415 nm |

| LOD (6'8'5triSA) | 0.01% by weight |

| LOQ (6'8'5triSA) | 0.04% by weight |

| Recovery (Overall) | 91.07–99.45% |

| Table 3: Representative HPLC Parameters for this compound WS Analysis. |

Conclusion

The synthesis of this compound via the condensation of quinaldine and phthalic anhydride, followed by controlled sulfonation, is a well-established industrial process. Rigorous characterization is paramount to ensure the safety and efficacy of the final product, especially in pharmaceutical and food applications. A combination of spectroscopic (UV-Vis, FTIR, NMR) and chromatographic (TLC, HPLC) techniques provides a complete analytical profile of the dye. HPLC, in particular, stands as the critical method for quantifying the specific mixture of sulfonated derivatives in this compound WS, ensuring compliance with regulatory specifications. This guide provides the foundational protocols and data necessary for professionals engaged in the synthesis, analysis, and quality control of this widely used colorant.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. 2-PHENYL-1,3-INDANDIONE(83-12-5) 1H NMR spectrum [chemicalbook.com]

- 3. This compound WS - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. Disodium 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-6,8-disulfonate | C18H9NNa2O8S2 | CID 24671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound [drugfuture.com]

- 8. GSRS [gsrs.ncats.nih.gov]

A Technical Guide to the Solubility of Quinoline Yellow SS and Quinoline Yellow WS

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the solubility characteristics of Quinoline Yellow SS (Spirit Soluble) and this compound WS (Water Soluble). This document outlines the fundamental differences in their chemical structures, summarizes their solubility in various solvents, and provides a detailed experimental protocol for solubility determination.

Introduction: Structural Differences and Solubility Implications

This compound SS, also known as Solvent Yellow 33, is a synthetic quinophthalone dye.[1] Its structure is largely nonpolar, rendering it insoluble in water but soluble in many organic solvents.[1][2] this compound WS, on the other hand, is a water-soluble derivative of this compound SS.[2] The water solubility is achieved through the process of sulfonation, which introduces polar sulfonate (-SO₃H) groups onto the aromatic rings of the molecule.[2] These sulfonate groups can form strong hydrogen bonds with water molecules, leading to high aqueous solubility.

The structural relationship between these two dyes is the primary determinant of their differing solubilities and, consequently, their applications. This compound SS is utilized in applications requiring coloration of non-aqueous media such as plastics, lacquers, and hydrocarbon solvents.[2] Conversely, this compound WS is employed in aqueous systems, including food products, pharmaceuticals, and cosmetics.

Caption: Structural relationship and resulting solubility of this compound SS and WS.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for this compound SS and this compound WS in various solvents.

Table 1: Solubility of this compound SS (Solvent Yellow 33)

| Solvent | Solubility (g/L) at 20°C | Reference |

| Acetone | 4.8 | [3] |

| Butyl Acetate | 4.1 | [3] |

| Methylbenzene (Toluene) | 5.4 | [3] |

| Dichloromethane | 20.8 | [3] |

| Ethyl Alcohol | 3.6 | [3] |

| Chloroform | 1 g/L (qualitative) |

Table 2: Solubility of this compound WS

| Solvent | Solubility | Reference |

| Water | Highly Soluble | [4] |

| Ethanol | Slightly Soluble | [4] |

Experimental Protocol: Determination of Dye Solubility via UV-Vis Spectrophotometry

This protocol outlines a reliable method for determining the solubility of a dye in a specific solvent using UV-Visible spectrophotometry. This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Materials and Equipment

-

UV-Vis Spectrophotometer

-

Analytical balance

-

Volumetric flasks (various sizes)

-

Pipettes (various sizes)

-

Syringe filters (0.45 µm)

-

Syringes

-

Cuvettes (quartz or glass, appropriate for the solvent)

-

Magnetic stirrer and stir bars

-

Constant temperature bath or shaker

-

This compound SS or WS

-

Solvent of interest

Experimental Workflow

Caption: Experimental workflow for solubility determination using UV-Vis spectrophotometry.

Detailed Procedure

-

Preparation of Stock Solution: Accurately weigh a known mass of the dye and dissolve it in a known volume of the solvent to prepare a stock solution of a specific concentration.

-

Preparation of Standard Solutions: Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing, known concentrations.

-

Determination of Maximum Wavelength (λmax): Using the most concentrated standard solution, scan the absorbance spectrum over a relevant wavelength range to identify the λmax, the wavelength at which the dye exhibits maximum absorbance.

-

Generation of a Calibration Curve:

-

Set the spectrophotometer to the determined λmax.

-

Measure the absorbance of each standard solution, using the pure solvent as a blank.

-

Plot a graph of absorbance versus concentration. This will be the calibration curve.

-

Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). A good calibration curve will have an R² value close to 1.

-

-

Preparation of a Saturated Solution:

-

Add an excess amount of the dye to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

-

Measurement of the Saturated Solution:

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

-

If necessary, dilute the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve. Record the dilution factor.

-

Measure the absorbance of the (diluted) saturated solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation from the calibration curve to calculate the concentration of the dye in the (diluted) saturated solution.

-

If the saturated solution was diluted, multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of the dye in that solvent at that temperature.

-

Conclusion

The distinct solubility profiles of this compound SS and this compound WS are a direct consequence of their chemical structures. The nonpolar nature of this compound SS dictates its solubility in organic solvents, while the presence of sulfonate groups in this compound WS makes it highly soluble in water. The choice between these two dyes is therefore critically dependent on the nature of the solvent system in the intended application. The provided experimental protocol offers a robust method for quantifying the solubility of these and other dyes, which is essential for formulation development and quality control in various scientific and industrial fields.

References

An In-depth Technical Guide to the Molecular Structure and Isomers of Quinoline Yellow

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline (B57606) Yellow, a synthetic dye with a quinophthalone core, exists in two primary forms: a spirit-soluble (SS) and a water-soluble (WS) variant. This technical guide provides a comprehensive overview of the molecular structure, isomerism, and key physicochemical properties of both forms. Detailed spectroscopic data, including ¹H and ¹³C NMR and FTIR, are presented alongside experimental protocols for synthesis and analysis. The complex isomeric composition of Quinoline Yellow WS, arising from varying degrees of sulfonation, is elucidated, with a focus on the identification and quantification of its constituent components. This document is intended to serve as a critical resource for researchers and professionals engaged in the study and application of this compound.

Introduction

This compound (Colour Index No. 47005) is a widely used yellow colorant in various industries, including pharmaceuticals, cosmetics, and food products (where its water-soluble form is designated as E104).[1][2] Its utility stems from its vibrant color and, in the case of the water-soluble form, its excellent solubility in aqueous media. A thorough understanding of its molecular structure and the nuances of its isomeric forms is crucial for quality control, regulatory compliance, and the development of new applications.

The core structure of this compound is 2-(2-quinolyl)indan-1,3-dione. The spirit-soluble form (this compound SS) is this parent compound, while the water-soluble form (this compound WS) is a mixture of its sulfonated derivatives.[3][4] This guide delves into the detailed chemistry of these compounds.

Molecular Structure and Tautomerism of this compound SS

This compound SS is an organic compound with the chemical formula C₁₈H₁₁NO₂ and a molecular weight of 273.29 g/mol .[5] It presents as a bright yellow powder.[6]

The molecule exists as a mixture of two tautomeric forms in equilibrium: the diketo form and the enol form. This tautomerism is a key feature of its molecular structure.

Physicochemical Properties of this compound SS

A summary of the key physicochemical properties of this compound SS is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₈H₁₁NO₂ |

| Molecular Weight | 273.29 g/mol |

| Appearance | Bright greenish-yellow solid or canary yellow powder |

| Melting Point | 241 °C |

| Solubility | Insoluble in water; Soluble in acetone, benzene, toluene, xylene; Slightly soluble in ethyl acetate, linseed oil, mineral oil, paraffin (B1166041) wax, stearic acid |

| LogP | 4.10 |

Isomers of this compound WS

This compound WS is not a single chemical entity but rather a complex mixture of the sodium salts of mono-, di-, and trisulfonated derivatives of this compound SS.[3][4] The sulfonation occurs on the quinoline and/or the indandione rings, leading to a variety of positional isomers. The disulfonated derivatives are typically the principal components.[4]

The exact composition of commercial this compound WS can vary, but it is primarily a mixture of the sodium salts of the sulfonic acids of 2-(2-quinolyl)-1H-indene-1,3(2H)-dione. Some of the identified sulfonated isomers include:

-

2-(2-quinolinyl)-1H-indene-1,3(2H)-dione-6'-sulfonic acid (6'SA)

-

2-(2-quinolinyl)-1H-indene-1,3(2H)-dione-8'-sulfonic acid (8'SA)

-

6',5-disulfonic acid (6',5-diSA)

-

8',4-disulfonic acid (8',4-diSA)

-

6',8',5-trisulfonic acid (6',8',5-triSA)

Physicochemical Properties of this compound WS

The properties of this compound WS are influenced by its isomeric composition.

| Property | Value |

| Molecular Formula | C₁₈H₉NNa₂O₈S₂ (for the disodium (B8443419) disulfonate) |

| Molecular Weight | 477.38 g/mol (for the disodium disulfonate) |

| Appearance | Greenish-yellow powder |

| Solubility | Freely soluble in water; sparingly soluble in ethanol (B145695) |

| UV-Vis λmax | Approximately 414 nm in aqueous solution |

Experimental Protocols

Synthesis of this compound SS

The synthesis of this compound SS is typically achieved through the condensation of quinaldine (B1664567) with phthalic anhydride (B1165640).[2]

Materials:

-

Quinaldine

-

Phthalic anhydride

-

High-boiling point solvent (e.g., nitrobenzene (B124822) or dichlorobenzene) (optional)

Procedure:

-

A mixture of quinaldine and phthalic anhydride (in approximately equimolar amounts) is heated to a high temperature (typically 180-200 °C).

-

The reaction is allowed to proceed for several hours until the condensation is complete.

-

The reaction mixture is then cooled, and the solid product is isolated.

-

Purification can be achieved by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Synthesis of this compound WS

This compound WS is prepared by the sulfonation of this compound SS.[7][8]

Materials:

-

This compound SS

-

Fuming sulfuric acid (oleum)

Procedure:

-

This compound SS is carefully added to fuming sulfuric acid with stirring.

-

The reaction mixture is heated to promote sulfonation. The temperature and reaction time can be varied to control the degree of sulfonation.

-

After the reaction is complete, the mixture is cautiously poured into a brine solution to precipitate the sodium salts of the sulfonated products.

-

The precipitated this compound WS is collected by filtration and washed to remove excess acid and inorganic salts.

Analysis of this compound WS Isomers by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of the various sulfonated isomers in this compound WS.[4]

Instrumentation:

-

HPLC system with a gradient elution capability

-

UV-Vis or PDA detector

-

Reversed-phase C18 column

Mobile Phase:

-

A typical mobile phase system consists of a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

Procedure:

-

A standard solution of this compound WS is prepared in the mobile phase.

-

The sample is injected into the HPLC system.

-

A gradient elution program is run to separate the mono-, di-, and trisulfonated isomers.

-

The eluting peaks are detected by their UV absorbance at the λmax of this compound (around 414 nm).

-

Quantification of each isomer can be achieved by comparing the peak areas to those of certified reference standards.

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy of this compound SS

FTIR Spectroscopy of this compound SS

The Fourier-Transform Infrared (FTIR) spectrum of this compound SS provides information about its functional groups.

Expected Vibrational Bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretching (aromatic) |

| ~1740-1700 | C=O stretching (asymmetric and symmetric) of the indandione group |

| ~1600-1450 | C=C and C=N stretching (aromatic rings) |

| ~1300-1000 | C-N stretching and in-plane C-H bending |

| Below 900 | Out-of-plane C-H bending (aromatic) |

Mass Spectrometry of Sulfonated Isomers

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification of the sulfonated isomers of this compound WS. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can help to distinguish between positional isomers. For instance, isomers with a sulfonic acid group at the 8'-position of the quinoline ring have been shown to exhibit a characteristic loss of H₂SO₃.

Conclusion

This technical guide has provided a detailed examination of the molecular structure and isomerism of this compound. The distinction between the spirit-soluble and water-soluble forms, rooted in the presence of sulfonate groups, has been clarified. The complex isomeric nature of this compound WS necessitates the use of advanced analytical techniques like HPLC and mass spectrometry for its complete characterization. The provided experimental protocols and spectroscopic data serve as a valuable resource for researchers and professionals working with this important dye, enabling better quality control and fostering further innovation in its application.

References

- 1. This compound | C18H11NO2 | CID 6731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. D&C Yellow No. 10 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound WS - Wikipedia [en.wikipedia.org]

- 4. openknowledge.fao.org [openknowledge.fao.org]

- 5. Determination of sulphonated quinophthalones in this compound and its lakes using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Disodium 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-6,8-disulfonate | C18H9NNa2O8S2 | CID 24671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fao.org [fao.org]

- 8. researchgate.net [researchgate.net]

The Enduring Legacy of Quinoline Yellow: A Technical Guide to its Discovery and Synthesis

Introduction

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its versatile structure has led to the development of a vast array of synthetic methodologies. One of the earliest and most commercially significant applications of quinoline chemistry was in the burgeoning field of synthetic dyes. This in-depth technical guide provides a comprehensive overview of the historical discovery and the evolution of the synthesis of Quinoline Yellow, a prominent dye with a long history of use.

This compound exists in two primary forms: a water-insoluble form known as this compound SS (Spirit Soluble), and a water-soluble form, this compound WS. The spirit soluble version, chemically known as 2-(2-quinolyl)indan-1,3-dione, was first described in 1878.[1] Its synthesis was further detailed in an 1883 patent, which described the condensation of quinaldine (B1664567) with phthalic anhydride.[2] The water-soluble form, widely used as a colorant in drugs and cosmetics under names such as D&C Yellow No. 10 and E104, is produced by the sulfonation of this compound SS.[3][4][5] This guide will detail the experimental protocols for the synthesis of these compounds and their precursors, present quantitative data for easy comparison, and provide visual representations of the synthetic pathways.

Synthesis of Quinaldine (2-Methylquinoline) via the Doebner-von Miller Reaction

The primary precursor for the synthesis of this compound is quinaldine (2-methylquinoline). A classic and effective method for its preparation is the Doebner-von Miller reaction, which involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound.[4] In a common variation, the α,β-unsaturated carbonyl compound, crotonaldehyde (B89634), is formed in situ from the self-condensation of acetaldehyde (B116499).

Experimental Protocol: Doebner-von Miller Synthesis of Quinaldine

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid

-

Acetaldehyde solution (e.g., ~75%)

-

Zinc Chloride (ZnCl₂)

-

Sodium Hydroxide (B78521) (NaOH) solution or slaked lime (Ca(OH)₂)

-

Chloroform (B151607) or Ether (for extraction)

Procedure:

-

Preparation of Aniline Hydrochloride: In a suitable reaction vessel equipped with a cooling system, slowly add concentrated hydrochloric acid to aniline while cooling in an ice-water bath to form aniline hydrochloride.[6]

-

Reaction with Acetaldehyde: To the cooled aniline hydrochloride solution, slowly add the acetaldehyde solution. This step generates crotonaldehyde in situ via an aldol (B89426) condensation.[6]

-

Cyclization and Aromatization: Introduce zinc chloride (ZnCl₂) as a catalyst. The reaction mixture undergoes intramolecular cyclization, dehydration, and subsequent aromatization, which can be facilitated by aerial oxidation, to yield 2-methylquinoline (B7769805) (quinaldine).[6] The product will be in the form of its hydrochloride salt or a zinc chloride complex.

-

Work-up and Isolation:

-

Make the reaction mixture alkaline by adding an excess of sodium hydroxide solution or slaked lime. This neutralizes the acid and liberates the free quinaldine base.[6]

-

The quinaldine can then be isolated by steam distillation. Collect the distillate, which will consist of two layers: an organic layer of quinaldine and an aqueous layer.[6]

-

Separate the organic layer. The aqueous layer can be extracted with a suitable organic solvent like chloroform or ether to recover dissolved quinaldine.[6]

-

-

Purification: Combine the organic fractions and purify by distillation to obtain pure quinaldine.

References

- 1. Preparative separation of di- and trisulfonated components of this compound using affinity-ligand pH-zone-refining counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of sulphonated quinophthalones in this compound and its lakes using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification of this compound components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

In-Vitro Toxicological Profile of Quinoline Yellow: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro toxicological profile of Quinoline (B57606) Yellow (QY), a synthetic chinophthalon derivative dye used in cosmetics, food products, and pharmaceuticals. Understanding the potential cellular and molecular effects of this compound is crucial for safety assessment and regulatory compliance. This document summarizes key findings from in-vitro studies, presents quantitative data in a structured format, details experimental methodologies, and visualizes implicated signaling pathways and workflows.

Core Toxicological Findings

In-vitro studies have demonstrated that Quinoline Yellow can induce genotoxic and cytotoxic effects in various cell lines. The primary mechanism of toxicity appears to be the induction of DNA damage, leading to chromosomal instability.

Genotoxicity: this compound has been shown to cause DNA damage at low concentrations in human-derived cell lines.[1][2][3] Studies using the comet assay and the cytokinesis-block micronucleus cytome assay (CBMN-Cyt) have revealed that QY can lead to both DNA strand breaks and chromosomal damage.[1][2][3] The genotoxic effects are dose-dependent and have been observed in metabolically competent cell lines like HepG2, suggesting that metabolic activation may play a role in its toxicity.[1][2][3] Furthermore, research indicates that QY can act as both a clastogen (causing chromosomal breakage) and an aneugen (causing chromosomal loss).[1]

Gene Expression Modulation: Exposure to this compound has been found to modulate the expression of genes involved in DNA repair and cell cycle regulation.[4] In HepG2 cells, QY treatment led to the upregulation of numerous genes associated with the ATR/ATM signaling pathway, nucleotide excision repair, base excision repair, mismatch repair, and double-strand break repair.[4] This suggests an active cellular response to DNA damage induced by the dye. Additionally, genes involved in apoptosis were also upregulated, indicating that at certain concentrations, the cellular damage may be sufficient to trigger programmed cell death.[4]

Cytotoxicity: While the primary focus of many studies has been on genotoxicity, cytotoxic effects have also been reported. Quinophthalone, a related compound, has been noted for its cytotoxicity.[1]

Quantitative Toxicological Data

The following tables summarize the quantitative data from key in-vitro studies on this compound.

Table 1: Genotoxicity of this compound in HepG2 Cells

| Assay | Concentration Range | Outcome | Reference |

| Comet Assay | 0.5 - 20 µg/mL | Dose-dependent increase in DNA damage | [1][2][3] |

| Micronucleus Assay | 0.5 - 20 µg/mL | Increased frequency of micronuclei, indicating chromosomal damage | [1][2][3] |

Table 2: Modulation of DNA Repair Gene Expression by this compound in HepG2 Cells

| Gene Category | Specific Genes Upregulated | Concentration | Reference |

| ATR/ATM Signaling | ATR, RBBP8, RAD1, CHEK1, CHEK2, TOPB1 | 20 mg/L | [4] |

| Nucleotide Excision Repair | ERCC1, XPA | 20 mg/L | [4] |

| Base Excision Repair | FEN1, MBD4 | 20 mg/L | [4] |

| Mismatch Repair | MLH1, MSH3, TP73 | 20 mg/L | [4] |

| Double Strand Break Repair | BLM | 20 mg/L | [4] |

| Other DNA Repair Genes | BRIP1, FANCA, GADD45A, REV1 | 20 mg/L | [4] |

| Apoptosis | BAX, PPP1R15A | 20 mg/L | [4] |

Note: One gene, LIG1, was reported to be downregulated.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological findings. The following sections outline the typical experimental protocols used in the in-vitro assessment of this compound.

Cell Culture and Treatment

-

Cell Line: Human hepatoma G2 (HepG2) cells are frequently used due to their metabolic competence, which allows for the study of xenobiotic metabolism.[1][2][3] Human lymphocytes have also been used as a model system.[5]

-

Culture Conditions: Cells are typically maintained in a suitable medium (e.g., DMEM for HepG2) supplemented with fetal bovine serum, and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: this compound is dissolved in an appropriate solvent (e.g., sterile distilled water or DMSO) and added to the cell culture medium at various concentrations for a specified exposure period (e.g., 24 hours). A negative (vehicle) control and a positive control (a known genotoxic agent) are included in each experiment.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Cytokinesis-Block Micronucleus (CBMN) Cytome Assay

The CBMN assay is a comprehensive method to assess DNA damage, cytostasis, and cytotoxicity.

Gene Expression Analysis (RT² Profiler PCR Array)

This technique is used to analyze the expression of a focused panel of genes.

Implicated Signaling Pathways

The genotoxic effects of this compound appear to trigger a DNA damage response mediated by the ATR/ATM signaling pathway.

Conclusion

The in-vitro toxicological data on this compound strongly indicate a potential for genotoxicity, primarily through the induction of DNA damage and the subsequent activation of cellular repair mechanisms. The use of metabolically competent cell lines such as HepG2 is crucial for assessing the toxic potential of this compound and its metabolites. Researchers, scientists, and drug development professionals should consider these findings when evaluating the safety of products containing this compound. Further studies to elucidate the precise molecular mechanisms of DNA damage and to assess the in-vivo relevance of these in-vitro findings are warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. The cosmetic dye this compound causes DNA damage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acervo Digital: The cosmetic dye this compound causes DNA damage in vitro [acervodigital.unesp.br]

- 4. Erythrosine B and this compound dyes regulate DNA repair gene expression in human HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The evaluation of the genotoxicity of two commonly used food colors: this compound (E 104) and Brilliant Black BN (E 151) - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Properties of Quinoline Yellow: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline (B57606) Yellow (QY) is a synthetic dye belonging to the quinophthalone class. It exists in two primary forms: a water-soluble version (WS, C.I. 47005, Acid Yellow 3) and a spirit-soluble, water-insoluble version (SS, C.I. 47000, Solvent Yellow 33). The water-soluble form is a mixture of the sodium salts of mono-, di-, and trisulfonated 2-(2-quinolyl)indan-1,3-dione.[1][2] The spirit-soluble form is the unsulfonated parent compound.[3] This guide provides a detailed overview of the core spectroscopic properties of both forms of Quinoline Yellow, essential for their application in research, analytics, and development.

As this compound is a synthetic colorant primarily used in food, drugs, and cosmetics, it does not have a known biological signaling pathway. Therefore, this guide presents a detailed experimental workflow for its spectroscopic characterization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the water-soluble (WS) and spirit-soluble (SS) forms of this compound.

Table 1: UV-Visible Absorption Spectroscopy Data

| Form | C.I. Number | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |

| This compound WS | 47005 | Water | 411-416 | Not specified | [1][4] |

| Aqueous Solution | ~414 | Not specified | [2] | ||

| Water | 289, 412 | Not specified | [5] | ||

| This compound SS | 47000 | Nonpolar organic solvents | Not specified | Not specified | [3] |

| Methanol (B129727) | 413 | 22,700 | [6] |

Table 2: Fluorescence Spectroscopy Data

Quantitative fluorescence data such as emission maxima, quantum yields, and Stokes shifts are not widely available in the literature for specific this compound C.I. numbers. However, studies on related quinoline derivatives indicate that these compounds are fluorescent, and their emission properties are highly dependent on the solvent environment.[7]

| Form | C.I. Number | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) | Stokes Shift (nm) | Reference |

| This compound (general) | Not specified | Various | Solvent-dependent | Solvent-dependent | Not available | Not available | [7] |

Table 3: NMR and Mass Spectrometry Data

| Technique | Form | Key Information | Reference |

| ¹³C NMR | This compound | Mentioned in literature, but spectrum not shown. | [8] |

| Mass Spectrometry | This compound WS | The principal component has a molecular weight of 477.38 g/mol (disodium salt). | [1][2] |

| Mass Spectrometry | This compound SS | Molecular weight of 273.29 g/mol . | [3] |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses of this compound are provided below.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for determining the absorption spectrum and molar absorptivity of this compound.

a. Materials and Equipment:

-

This compound WS or SS standard

-

Appropriate solvent (e.g., deionized water for WS, methanol or ethanol (B145695) for SS)

-

Volumetric flasks and pipettes

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

b. Procedure:

-

Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 100 µM).

-

Serial Dilutions: Prepare a series of standard solutions of decreasing concentrations from the stock solution using serial dilutions.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the wavelength range for scanning (e.g., 300-600 nm).

-

Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Starting with the most dilute solution, rinse the cuvette with the sample solution, then fill the cuvette and place it in the spectrophotometer. Record the absorbance spectrum. Repeat for all standard solutions.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax). Using the absorbance value at λmax for each standard solution, create a calibration curve by plotting absorbance versus concentration. The molar absorptivity (ε) can be calculated from the slope of the line according to the Beer-Lambert law (A = εbc), where A is absorbance, b is the path length (1 cm), and c is the concentration.[9][10]

Fluorescence Spectroscopy

This protocol describes the measurement of fluorescence excitation and emission spectra.

a. Materials and Equipment:

-

This compound solution of known, low concentration (absorbance at excitation λ should be < 0.1)

-

Appropriate solvent

-

Spectrofluorometer

-

Quartz cuvettes (4-sided clear for right-angle detection)

b. Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent.

-

Spectrofluorometer Setup: Turn on the instrument and allow the lamp to stabilize.

-

Emission Spectrum:

-

Set the excitation wavelength to the known λmax from the UV-Vis spectrum.

-

Scan a range of emission wavelengths longer than the excitation wavelength (e.g., 420-700 nm).

-

The resulting spectrum will show the fluorescence emission profile, and the peak represents the emission maximum (λem).

-

-

Excitation Spectrum:

-

Set the emission monochromator to the determined λem.

-

Scan a range of excitation wavelengths (e.g., 300-500 nm).

-

The resulting spectrum should resemble the absorption spectrum of the dye.[11]

-

-

Data Analysis: From the spectra, determine the λem and the excitation maximum. The Stokes shift is the difference in nanometers between the excitation maximum and the emission maximum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This general protocol can be adapted for this compound.

a. Materials and Equipment:

-

This compound sample (5-25 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., D₂O for WS, CDCl₃ or DMSO-d₆ for SS)

-

NMR tube and cap

-

NMR spectrometer

b. Procedure:

-

Sample Preparation: Dissolve the this compound sample in approximately 0.6-0.7 mL of the appropriate deuterated solvent in a clean vial.[12]

-

Filtering: Filter the solution through a pipette with a small plug of glass wool into the NMR tube to remove any particulate matter.

-

Analysis: Place the NMR tube in the spectrometer. The experiment involves locking onto the deuterium (B1214612) signal of the solvent, shimming to optimize the magnetic field homogeneity, tuning the probe, and acquiring the data.[12]

Mass Spectrometry (MS)

This is a general protocol for the analysis of synthetic dyes using LC-MS.

a. Materials and Equipment:

-

This compound solution

-

Appropriate solvents for mobile phase (e.g., acetonitrile, water with formic acid or ammonium (B1175870) formate)

-

Liquid chromatography-mass spectrometry (LC-MS) system with an electrospray ionization (ESI) source

b. Procedure:

-

Sample Preparation: Prepare a dilute solution of the dye in a solvent compatible with the mobile phase.

-

LC-MS Analysis:

-

Inject the sample into the LC system. Chromatographic separation is achieved using a suitable column (e.g., C18) and a gradient elution program.

-

The eluent is introduced into the ESI source of the mass spectrometer.

-

Mass spectra are acquired in either positive or negative ion mode. For the sulfonated WS form, negative ion mode is typically more effective.[13]

-

-

Data Analysis: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the parent ion and any fragments, which can be used to confirm the molecular weight and structural features of the dye.

Visualizations

Experimental Workflow for Spectroscopic Characterization of this compound

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

References

- 1. This compound WS - Wikipedia [en.wikipedia.org]

- 2. Quinoline_Yellow_WS [chemeurope.com]

- 3. This compound SS - Wikipedia [en.wikipedia.org]

- 4. allcoloursupplies.com.au [allcoloursupplies.com.au]

- 5. This compound (C.I. 47005), 10 g, CAS No. 8004-92-0 | Dyes | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - Austria [carlroth.com]

- 6. This compound | C18H11NO2 | CID 6731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 8. This compound [drugfuture.com]

- 9. science.valenciacollege.edu [science.valenciacollege.edu]

- 10. stellarnet.us [stellarnet.us]

- 11. uv.es [uv.es]

- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 13. Fast and simple method for the detection and quantification of 15 synthetic dyes in sauce, cotton candy, and pickle by liquid chromatography/tandem mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]

Quinoline Yellow WS: A Comprehensive Technical Guide for Researchers

An in-depth examination of the chemical properties, synthesis, analysis, and toxicological profile of the water-soluble colorant, Quinoline (B57606) Yellow WS, tailored for professionals in research and drug development.